REACTION_CXSMILES
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[CH:1]1[CH:5]=[C:4]([CH:6]=[O:7])[O:3][C:2]=1[CH2:8][OH:9].[O:10]=O>>[CH:8]([C:2]1[O:3][C:4]([C:6]([OH:10])=[O:7])=[CH:5][CH:1]=1)=[O:9]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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C(=O)C1=CC=C(O1)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |